2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol
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Overview
Description
2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine. The compound also contains a pyrimidine ring substituted with chlorine and methyl groups, as well as a methoxyphenol moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol typically involves the condensation of 6-chloro-2-methylpyrimidin-4-ylhydrazine with 6-methoxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that promote the formation of the hydrazone linkage can also enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone group.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with DNA or RNA, leading to alterations in gene expression. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-4-methoxyphenol
- 2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-ethoxyphenol
Uniqueness
The uniqueness of 2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol lies in its specific substitution pattern and the presence of both a pyrimidine ring and a methoxyphenol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-8-16-11(14)6-12(17-8)18-15-7-9-4-3-5-10(20-2)13(9)19/h3-7,19H,1-2H3,(H,16,17,18)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEZCOHEPWSEMW-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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